2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid
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Overview
Description
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group and acetic acid moiety play crucial roles in binding to active sites and modulating biological activity. The compound can influence various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound shares a similar pyridine structure but differs in its imidazo ring and functional groups.
2-(Pyridin-2-yl)pyrimidine: Another related compound with a pyridine ring, but it features a pyrimidine moiety instead of an acetic acid group.
Uniqueness
2-(2-Chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its specific combination of a chloro-substituted pyridine ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H9ClN2O2 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chloro-3-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-11(9-2-1-4-14-7-9)8(3-5-15-12)6-10(16)17/h1-5,7H,6H2,(H,16,17) |
InChI Key |
LBLIQXFLLZPXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CC(=O)O |
Origin of Product |
United States |
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